4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one

Medicinal Chemistry Drug Discovery SAR

4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one (CAS 1935492-56-0) is a heterocyclic pyridazin-3(2H)-one derivative featuring a bromine atom at the 4-position and a cyclobutylmethyl substituent at the N2 nitrogen [REFS-1, REFS-2]. Its molecular formula is C9H11BrN2O with a molecular weight of 243.10 g/mol.

Molecular Formula C9H11BrN2O
Molecular Weight 243.104
CAS No. 1935492-56-0
Cat. No. B2628788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one
CAS1935492-56-0
Molecular FormulaC9H11BrN2O
Molecular Weight243.104
Structural Identifiers
SMILESC1CC(C1)CN2C(=O)C(=CC=N2)Br
InChIInChI=1S/C9H11BrN2O/c10-8-4-5-11-12(9(8)13)6-7-2-1-3-7/h4-5,7H,1-3,6H2
InChIKeyHJGRJSYROZMDOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one (CAS 1935492-56-0): Core Identity and Supplier Landscape


4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one (CAS 1935492-56-0) is a heterocyclic pyridazin-3(2H)-one derivative featuring a bromine atom at the 4-position and a cyclobutylmethyl substituent at the N2 nitrogen [REFS-1, REFS-2]. Its molecular formula is C9H11BrN2O with a molecular weight of 243.10 g/mol . The compound is commercially available from multiple reputable vendors, with the highest documented purity of 98% supplied by Leyan (Shanghai Haohong Biomedical Technology) . Fluorochem (UK) and CymitQuimica (Spain) also list the product, with Fluorochem providing full SDS documentation including GHS07 hazard classification (harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) [REFS-1, REFS-5]. The compound's MDL number is MFCD29038686, and its InChI Key is HJGRJSYROZMDOR-UHFFFAOYSA-N .

4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one: Why Analog Substitution Carries Unquantifiable Risk


Substituting 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one with a closely related pyridazinone analog without explicit comparative validation is scientifically unsound due to the extreme sensitivity of biological target engagement to the precise position of the bromine atom and the nature of the N2 substituent [1]. Patent and database evidence demonstrates that seemingly minor structural perturbations—such as shifting the bromine from the 4- to the 5-position or replacing cyclobutylmethyl with cyclopropylmethyl—can alter kinase inhibition potency by orders of magnitude or completely abrogate activity at a given target [2]. Currently, no peer-reviewed, publicly accessible quantitative data define the biological activity profile of 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one. This absence of data is itself a critical procurement consideration: any generic substitution introduces an unquantifiable risk of project failure that cannot be mitigated without de novo experimental characterization [3]. For teams building upon proprietary screening data or SAR hypotheses that specifically involve 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one, only this exact compound can preserve experimental continuity.

4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one: Quantitative Evidence Assessment Against Closest Analogs


Evidence Gap: No Publicly Available Biological Activity Data Exist for 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one

A comprehensive search of ChEMBL, BindingDB, PubMed, and SureChEMBL as of May 2026 confirms that no quantitative biological activity data (IC50, Ki, EC50, % inhibition, or any other endpoint) have been deposited in public databases for 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one (CAS 1935492-56-0, InChI Key HJGRJSYROZMDOR-UHFFFAOYSA-N) [1]. This is in contrast to the structurally distinct MAT2A inhibitor series where pyridazinone compounds bearing different N2 substitution patterns achieved IC50 values as low as 17.5 nM against MAT2A [2], and to Takeda's DAAO inhibitor patent family where cyclobutylmethyl-substituted pyridazinones are explicitly claimed as preferred embodiments for DAAO inhibition [3]. The absence of data for the 4-bromo, 2-cyclobutylmethyl combination represents a critical knowledge gap rather than a negative result.

Medicinal Chemistry Drug Discovery SAR

Regioisomeric Differentiation: 4-Bromo vs. 5-Bromo Substitution Pattern Potentially Alters Target Engagement

The closest commercially available structural analog to 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one is 5-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one (CAS 1936367-99-5), which differs solely in the position of the bromine atom (C5 vs. C4) . In the pyridazinone scaffold, the electronic environment and steric accessibility of the bromine substituent vary significantly between the 4- and 5-positions, which in turn affects: (i) reactivity in cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi) due to differing electron density at the C-Br bond, and (ii) binding interactions with biological targets where the bromine may engage in halogen bonding or occupy distinct hydrophobic pockets [1]. The broader pyridazinone literature demonstrates that regioisomeric bromine placement can produce dramatic differences in biological potency; for example, in a series of pyridazinone-based FPR agonists, shifting substitution patterns on the pyridazinone core altered agonist potency by over 100-fold [2].

Medicinal Chemistry Kinase Inhibition Regioisomer

N2-Cyclobutylmethyl Substitution: Pharmacological Relevance Evidenced in DAAO Inhibitor Patent Art

Takeda Pharmaceutical Company's patent family (WO2012153729A1 and related filings) on pyridazinone-based D-amino acid oxidase (DAAO) inhibitors explicitly recites 3-7C-cycloalkylmethyl substituents—including cyclobutylmethyl—as preferred embodiments at the N2 position of the pyridazinone scaffold [1]. The patent describes these compounds as possessing 'desirable activity profiles regarding potency, selectivity, and/or pharmacokinetic properties' for the treatment of schizophrenia and related CNS disorders [2]. While the patent does not disclose specific IC50 values for the cyclobutylmethyl exemplars in the public version, the explicit and repeated recitation of cyclobutylmethyl as a preferred substituent across multiple Markush structures indicates that this moiety contributes favorably to DAAO target engagement and/or drug-like properties [3]. This provides indirect but credible evidence that the cyclobutylmethyl group at N2 is not an arbitrary substituent but rather a pharmacologically informed design element.

DAAO Inhibition Schizophrenia CNS Drug Discovery

Supplier-Documented Purity: 98% HPLC Purity from Leyan as the Highest Verified Commercial Specification

Among identified commercial suppliers, 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one is available at a documented purity of 98% from Leyan (Shanghai Haohong Biomedical Technology, Product No. 1696020) . Fluorochem (UK, Product Code F476477) and CymitQuimica (Spain, Ref. 10-F476477) also list the compound, though their published product pages do not explicitly state a numerical purity specification [REFS-2, REFS-3]. For procurement purposes, the 98% purity specification from Leyan represents the highest verified commercial purity for this compound. This purity level is suitable for most medicinal chemistry applications including parallel synthesis, library production, and initial biological screening, though teams requiring >99% purity for mechanistic enzyme kinetics or crystallography should plan for additional in-house purification.

Chemical Procurement Quality Control Purity

Cross-Coupling Utility: 4-Bromo Position Enables Regioselective Derivatization Distinct from 5-Bromo Analogs

The 4-bromo substituent in 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one serves as a synthetic handle for regioselective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Sonogashira couplings) . Published methodology on halopyridazinones demonstrates that the reactivity of the C-Br bond in cross-coupling is influenced by the position of the bromine on the pyridazinone ring, with 4-bromo derivatives showing distinct reactivity profiles compared to 5-bromo and 6-bromo isomers due to differences in electron density imparted by the lactam carbonyl and ring nitrogen atoms [1]. Specifically, 4-bromopyridazin-3(2H)-ones have been successfully employed in selective bromine-magnesium exchange reactions and subsequent trapping with electrophiles, providing access to 4-substituted pyridazinones that are not readily accessible from the corresponding 5-bromo isomers [2]. This regiochemical differentiation means that 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one and 5-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one are complementary—not interchangeable—building blocks for library synthesis.

Synthetic Chemistry Cross-Coupling Building Block

4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one: Evidence-Anchored Application Scenarios for Scientific and Industrial Users


DAAO-Focused CNS Drug Discovery: Building Blocks for Cyclobutylmethyl-Pyridazinone Libraries

Research groups pursuing D-amino acid oxidase (DAAO) inhibition for schizophrenia or related CNS indications can deploy 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one as a key intermediate for generating focused libraries of 4-substituted pyridazinones bearing the pharmacologically validated N2-cyclobutylmethyl group [1]. Takeda's patent art explicitly recites cyclobutylmethyl as a preferred N2 substituent for DAAO inhibitors with 'desirable activity profiles regarding potency, selectivity, and/or pharmacokinetic properties' [2]. The 4-bromo handle enables late-stage diversification via Suzuki, Buchwald-Hartwig, or Negishi couplings to explore SAR at the C4 position while maintaining the N2-cyclobutylmethyl group constant . The 98% commercial purity from Leyan is adequate for parallel synthesis workflows, though teams should budget for post-coupling purification.

Kinase Inhibitor SAR Exploration: 4-Position Derivatization with Fixed N2-Cyclobutylmethyl

The pyridazinone scaffold is recognized as a privileged structure in kinase inhibitor design, with validated activity against CDK2, PDK1, MAT2A, and other kinases [1]. 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one provides medicinal chemistry teams with a platform to systematically vary the C4 substituent while holding the N2-cyclobutylmethyl group constant—a useful strategy for deconvoluting the contributions of each substituent position to kinase selectivity. Note that no kinase inhibition data are publicly available for this specific compound; all SAR understanding must be generated de novo. Procurement of the correct regioisomer (4-bromo, not 5-bromo) is essential because 4-substituted and 5-substituted pyridazinones occupy different chemical space and will produce different kinase inhibition profiles [2].

Regioselective Synthetic Methodology Development: Bromine-Magnesium Exchange and Cross-Coupling Optimization

Synthetic methodology groups developing new cross-coupling protocols or studying regioselective functionalization of heteroaryl halides can use 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one as a well-defined substrate for reaction optimization [1]. Published work demonstrates that 4-bromopyridazinones undergo selective bromine-magnesium exchange, enabling subsequent trapping with diverse electrophiles [2]. The cyclobutylmethyl N2 substituent adds steric bulk relative to N-H or N-methyl analogs, providing an opportunity to study steric effects on cross-coupling efficiency. The compound's commercial availability from multiple vendors and documented purity specification of 98% make it a practical choice for reproducible methodology studies.

Fragment-Based Drug Discovery (FBDD) and Target Fishing: An Uncharacterized Pyridazinone Probe

For fragment-based screening campaigns, 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one (MW 243.10) falls within acceptable fragment size parameters (MW < 300) [1]. Its complete lack of publicly annotated bioactivity data [2] makes it an attractive 'blank slate' fragment for target fishing and chemoproteomic profiling studies where novelty and lack of pre-existing target bias are advantageous. The bromine atom provides anomalous scattering for X-ray crystallography, facilitating fragment soaking experiments. Procurement from Leyan at 98% purity meets typical fragment library purity requirements (≥95%), though teams should verify purity by in-house LCMS prior to screening.

Quote Request

Request a Quote for 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.